![molecular formula C21H20F3N3O2 B2588288 2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034471-03-7](/img/structure/B2588288.png)
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(1-methyl-1H-indol-3-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20F3N3O2 and its molecular weight is 403.405. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Synthesis and Biological Activities
Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : The organocatalytic approach to synthesizing spiro[pyrrolidin-3,3'-oxindole] derivatives, which are known for their significant biological activities, involves asymmetric catalytic reactions. This method yields spirooxindole derivatives with high enantiopurity and structural diversity, suggesting potential medicinal chemistry applications (Chen et al., 2009).
Synthesis of Chroman-4-ones and Catalytic Behavior : Another study explored the synthesis of 3-(Azolylmethylene)Chroman-4-ones through reactions with indoles, demonstrating the synthetic utility of these compounds for constructing complex heterocyclic products. This work underlines the potential of such compounds in organic synthesis and their catalytic applications (Sosnovskikh and Irgashev, 2007).
Catalytic Applications and Material Synthesis
Iron and Cobalt Dichloride Complexes : The synthesis of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines and their catalytic behavior towards ethylene reactivity was investigated, showcasing the potential of these complexes in polymerization processes (Sun et al., 2007).
Synthesis of Nitrogen Heterocycles : A green organocatalytic synthesis involving the oxidation of alkenes to synthesize indolines and pyrrolidines was developed. This environmentally-friendly protocol emphasizes the synthesis of substituted nitrogen-containing heterocycles, highlighting the compound's relevance in sustainable chemistry (Theodorou and Kokotos, 2017).
Advanced Materials and Chemical Properties
Electrooptic Film Fabrication : Research into dibranched, heterocyclic "push-pull" chromophores, including pyridine and pyrrole-based structures, has shown significant influence on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings suggest potential applications in electrooptic materials and devices (Facchetti et al., 2006).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-26-12-14(17-4-2-3-5-18(17)26)10-20(28)27-9-7-16(13-27)29-19-11-15(6-8-25-19)21(22,23)24/h2-6,8,11-12,16H,7,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYKLXOZFANKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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